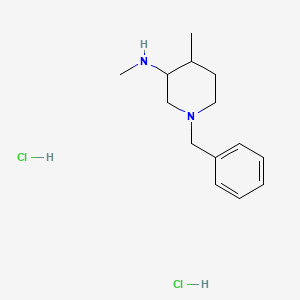![molecular formula C14H12O2 B3092533 2'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carbaldehyde CAS No. 1228594-41-9](/img/structure/B3092533.png)
2'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carbaldehyde
Descripción general
Descripción
2’-(Hydroxymethyl)-[1,1’-biphenyl]-4-carbaldehyde is a chemical compound with the linear formula C13H12O2 . It is a unique chemical provided to early discovery researchers as part of a collection of unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .
Molecular Structure Analysis
The molecular structure of 2’-(Hydroxymethyl)-[1,1’-biphenyl]-4-carbaldehyde is represented by the SMILES stringOC1=CC=CC=C1C2=C(CO)C=CC=C2 . A detailed analysis of the molecule was performed using FTIR, 1H, 13C NMR, and UV-Vis spectrometry, supported by computational spectral studies . The structural properties and quantum chemical calculations were carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G(d, p) basis set .
Aplicaciones Científicas De Investigación
Synthesis and Antitubulin Activity : The compound has been studied for its role in the synthesis of various chemicals, especially in relation to antitubulin activity. For instance, a study by Itoh et al. (1989) explored the synthesis and antitubulin activity of 2′-monosubstituted and 2′, 5-disubstituted 2,3,4,4′-tetramethoxy-1,1′-biphenyls, which involved hydroxymethylation of certain amines and alcohol derivatives. This study is crucial in understanding the compound's potential in creating substances with biological activity, particularly in relation to tubulin binding and inhibition, which is a key area in cancer research (Itoh et al., 1989).
Schiff Bases and Metal Complexes : Schiff bases derived from similar compounds, such as 2-Hydroxynaphthalene-1-carbaldehyde, have been the subject of extensive research. These Schiff bases and their metal complexes have shown significant importance in the development of commercially useful compounds and have applications in the creation of fluorescent chemosensors. The synthesis process often involves hydroxymethylation steps similar to those used for 2'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carbaldehyde. Such research underscores the compound's relevance in materials science and analytical chemistry (Maher, 2018).
Carbohydrate Detection and Analysis : In the field of analytical chemistry, 2-Hydroxymethylphenylboronate, a compound related to 2'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carbaldehyde, has been utilized as a reagent for detecting carbohydrates. Its application in analyzing complex mixtures of carbohydrates, as demonstrated in the formose reaction, highlights the compound's potential in studying biologically significant carbohydrates and their origins. Such research is pivotal in biochemistry and prebiotic chemistry (Ricardo et al., 2006).
Probe Design for Biological Applications : The compound has found applications in the design of fluorescent probes for biological systems. A study by Chu et al. (2019) on a related compound, 2-(4′-(diphenylamino)-[1,1-biphenyl]-4-yl)-2H-[1,2,3]-triazole-4-carbaldehyde, demonstrated its effectiveness as a probe with high selectivity for homocysteine detection. This indicates the compound's potential in developing tools for biochemical research and diagnostics (Chu et al., 2019).
Safety and Hazards
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .
Propiedades
IUPAC Name |
4-[2-(hydroxymethyl)phenyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-9-11-5-7-12(8-6-11)14-4-2-1-3-13(14)10-16/h1-9,16H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQIRFAQMBAOQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carbaldehyde | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

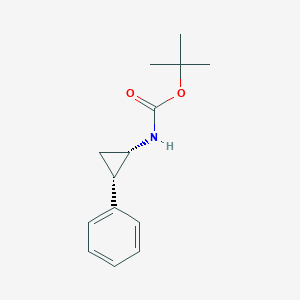



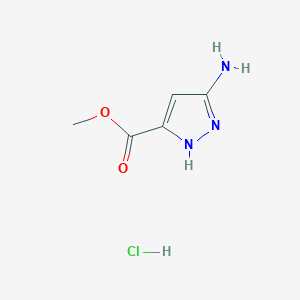
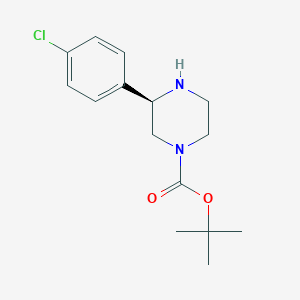
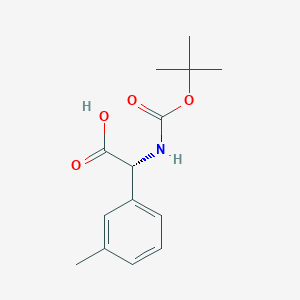
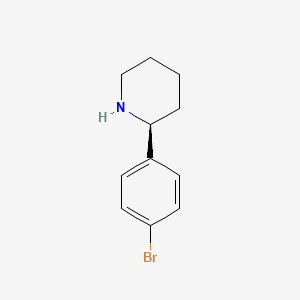
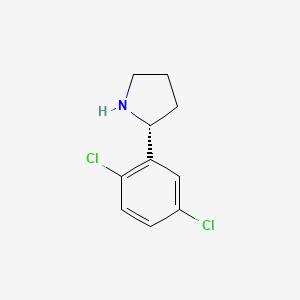

![Methyl 4,4-dimethyl-2-[(trifluoromethylsulfonyl)oxy]cyclohex-1-ene-1-carboxylate](/img/structure/B3092543.png)
